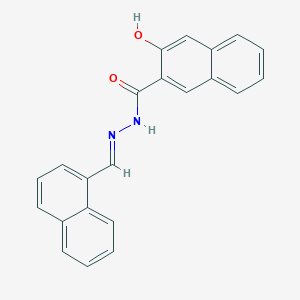

![molecular formula C19H22N2O4S B5552395 (4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting with specific precursors and leading to novel compounds through reactions with α-halocarbonyl compounds, cyclocondensation, and further derivatization. For instance, Kamal El‐dean et al. (2018) detailed the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines through reactions involving dimethylamino-propenoates and subsequent cyclization processes (Kamal El‐dean et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure of such compounds typically requires advanced spectroscopic techniques. Demir et al. (2010) explored the molecular structure of a related compound, using techniques like IR, NMR, and single-crystal X-ray diffraction, providing insights into the arrangement of atoms and bonds within these molecules (Demir et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds reveal their potential interactions and transformations. For example, Kruse et al. (1978) described the reactivity of 2-substituted derivatives towards electrophilic reagents, highlighting the formation of halo and nitro derivatives, and exploring mechanisms of reactions with peracids and phosphoryl chloride (Kruse et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While the available research primarily focuses on synthesis and chemical reactions, these properties are typically inferred from molecular structure analyses and are essential for the practical application and handling of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are determined by the compound's molecular structure and functional groups. Studies like those conducted by Khazaei et al. (2015) on related compounds provide insights into the efficiency of these molecules as catalysts in synthesis reactions, indicating a broader range of chemical behaviors (Khazaei et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Efficient Synthesis of Novel Derivatives : Research by Kamal El‐dean et al. (2018) outlines the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, aiming at generating compounds with potential pharmacological activities. This synthesis involves multistep reactions with α-halocarbonyl compounds and explores the chemical structures through elemental and spectral analyses, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, providing a foundation for further investigation into their applications Kamal El‐dean et al., 2018.

Antimicrobial Activity Studies : A study by El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole and evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, showing a direct application of these chemical structures in addressing medical challenges El‐Emary et al., 2002.

Biological and Pharmacological Applications

Monoamine Oxidase Inhibitory Activity : Ahmad et al. (2019) reported on the synthesis and biological evaluation of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine 5,5-dioxides, showing selective inhibition of monoamine oxidase A and B. This research not only explores the synthetic route of these compounds but also their potential application in treating disorders related to monoamine oxidase Ahmad et al., 2019.

Cytotoxicity and Anticancer Potential : Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the relevance of these compounds in developing anticancer therapies by evaluating their effectiveness against cancer cell lines Hassan et al., 2014.

Chemical Properties and Reactions

- Heterocyclic Volatiles Formation : Research by Whitfield and Mottram (2001) explored the formation of heterocyclic volatiles by heating cysteine or hydrogen sulfide with 4-hydroxy-5-methyl-3(2H)-furanone, producing a variety of compounds, including pyrazines and oxazoles. This study provides insights into the chemical reactions and potential applications of these compounds in flavor chemistry Whitfield & Mottram, 2001.

Eigenschaften

IUPAC Name |

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-10-15(18(25-13)14-6-4-3-5-7-14)19(22)21-9-8-20(2)16-11-26(23,24)12-17(16)21/h3-7,10,16-17H,8-9,11-12H2,1-2H3/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDGKTWXHYNGJC-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

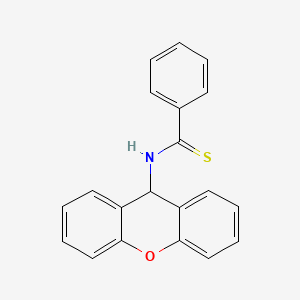

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

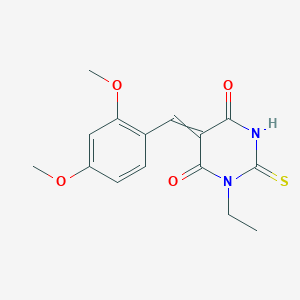

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

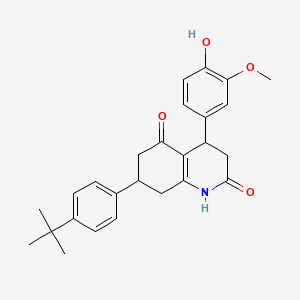

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)